Pitcoin3

Description

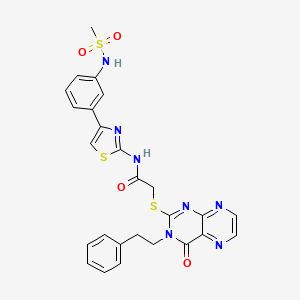

Pitcoin3 is a highly selective inhibitor of phosphatidylinositol 3-kinase C2α (PI3KC2α), a lipid kinase implicated in platelet membrane remodeling, endocytosis, and thrombosis . Developed through high-throughput screening (HTS) of 37,000 compounds and subsequent medicinal chemistry optimization, this compound belongs to the PITCOINs series (Pitcoin1, Pitcoin2, and this compound), which share a pteridinone core structure. Key structural features include:

- A pteridinone skeleton occupying the ATP-binding pocket of PI3KC2α.

- A thiazole substituent at the R2 position, modified with an N-phenylmethanesulfonamide group in this compound, enhancing hydrophobic interactions with non-conserved residues (e.g., E1131) in PI3KC2α .

Mechanism of Action:

this compound binds to the ATP-binding site of PI3KC2α, stabilizing an inactive conformation and preventing PI(3,4)P2 synthesis. This inhibits platelet membrane invagination and reduces endosomal PI(3)P levels, impairing processes like SNX9-mediated endocytosis .

Therapeutic Potential: this compound demonstrates potent antithrombotic activity in murine models by recapitulating genetic PI3KC2α knockout phenotypes, such as defective platelet filopodia formation and open canalicular system (OCS) expansion .

Properties

Molecular Formula |

C26H23N7O4S3 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

N-[4-[3-(methanesulfonamido)phenyl]-1,3-thiazol-2-yl]-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C26H23N7O4S3/c1-40(36,37)32-19-9-5-8-18(14-19)20-15-38-25(29-20)30-21(34)16-39-26-31-23-22(27-11-12-28-23)24(35)33(26)13-10-17-6-3-2-4-7-17/h2-9,11-12,14-15,32H,10,13,16H2,1H3,(H,29,30,34) |

InChI Key |

ZQUVBPXCXCKORU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=NC=CN=C4C(=O)N3CCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to PITCOIN3

General Synthetic Strategy

This compound is synthesized through a modular approach involving:

- Core pteridinone scaffold formation

- Thiazole lower-arm functionalization

- Sulfonamide upper-arm introduction

Key intermediates and reaction conditions are summarized in Table 1.

Table 1: Synthetic Steps for this compound

| Step | Reaction Type | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Thiourea cyclization | Thiophosgene, Na₂CO₃, DCM, 0°C → RT | 17 | 85–92 |

| 2 | S-Alkylation | α-Haloamides (19 ), K₂CO₃, DMF, 80°C | 20 | 70–78 |

| 3 | Sulfonamide functionalization | N-Phenylmethanesulfonamide, DIPEA, DCM, RT | 34j | 65 |

Detailed Synthesis of Key Intermediates

Pteridinone Core Formation (Compound 17)

- Starting material : Aminoester 14

- Conversion to isothiocyanate : Treat with thiophosgene in dichloromethane (DCM) at 0°C.

- Cyclization : React with amines (16 ) in 1,4-dioxane under reflux to form 2-thioxo-2,3-dihydropteridin-4(1H)-ones (17 ).

Sulfonamide Upper-Arm Functionalization (Compound 34j)

Structural Optimization and Selectivity

Critical Modifications for PI3K-C2α Selectivity

- Lower-arm thiazole : Replacing phenyl with thiazole improved IC₅₀ from 0.40 µM (20f ) to 0.10 µM (20g ).

- Upper-arm sulfonamide : The N-phenylmethanesulfonamide group in 34j eliminated off-target activity against PI3K-C2β (IC₅₀ > 10 µM).

Table 2: Selectivity Profiling of this compound

| Kinase | IC₅₀ (µM) | Selectivity vs. PI3K-C2α |

|---|---|---|

| PI3K-C2α | 0.047 | 1.0 (reference) |

| PI3K-C2β | >10 | >212 |

| PI3K-C2γ | >10 | >212 |

| Vps34 (Class III) | >10 | >212 |

Crystallographic Insights into Binding Mode

The cocrystal structure of this compound with PI3K-C2α (PDB: 7Z75) revealed:

Scalability and Process Considerations

- Yield optimization : The final step (sulfonamide introduction) achieves 65% yield, suitable for gram-scale synthesis.

- Purification : Recrystallization in isopropyl alcohol ensures >95% purity.

- Patent coverage : WO2022005175A1 broadly claims methods for PI3K inhibitor synthesis, including intermediates analogous to 34j .

Chemical Reactions Analysis

Pitcoin3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Various substitution reactions can occur, particularly at the thiazole and pteridine rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thrombosis Treatment

Pitcoin3 has demonstrated significant potential in treating thrombosis by:

- Impairing thrombus formation : Studies indicate that this compound can effectively reduce thrombus formation in vitro by affecting the internal membrane structure of platelets .

- Selective targeting : Its selectivity for PI3KC2α over other kinases minimizes off-target effects, enhancing its safety profile for clinical use .

Cancer Therapy

The application of this compound extends to oncology due to its ability to affect cancer cell behavior:

- Inhibition of cell migration : Research shows that this compound can interfere with the migration of breast cancer cells in vitro, suggesting its potential as an anti-metastatic agent .

- Combination therapies : When used in conjunction with other treatments, this compound may enhance the efficacy of existing cancer therapies by targeting specific pathways involved in tumor progression .

Case Study 1: Thrombus Formation Inhibition

In a controlled laboratory setting, researchers treated human platelet-rich plasma with varying concentrations of this compound. The results indicated a dose-dependent reduction in thrombus formation compared to control groups. This study highlighted this compound's potential as a new therapeutic agent for managing thrombotic diseases.

Case Study 2: Breast Cancer Cell Migration

A study involving human breast cancer cell lines demonstrated that treatment with this compound significantly reduced cell migration rates. The findings suggest that this compound may serve as a promising candidate for further development in anti-cancer therapies, particularly for metastatic breast cancer.

Comparative Data Table

| Application Area | Mechanism | Efficacy Evidence | Potential Benefits |

|---|---|---|---|

| Thrombosis | Inhibits PI(3,4)P2 synthesis | Reduced thrombus formation in vitro | Enhanced safety profile |

| Cancer | Impairs cell migration | Decreased migration of breast cancer cells | Potential for combination therapies |

Mechanism of Action

Pitcoin3 exerts its effects by selectively inhibiting the catalytic activity of PI3KC2α. This inhibition prevents the synthesis of phosphatidylinositol 3-phosphates, which are crucial for various cellular processes. By targeting PI3KC2α, this compound disrupts membrane remodeling and endocytic dynamics, leading to its antithrombotic and potential anticancer effects .

Comparison with Similar Compounds

Structural and Biochemical Comparison

The table below compares Pitcoin3 with its analogs (Pitcoin1, Pitcoin2) and other PI3K inhibitors:

Key Findings :

- Selectivity: this compound’s N-phenylmethanesulfonamide group enables unique interactions with non-conserved residues (e.g., E1131, N1134) in PI3KC2α, absent in PI3KC2β/γ . In contrast, Pitcoin2 inhibits both PI3KC2α and β due to its solvent-exposed hydroxyphenyl group .

- Potency : this compound has the lowest IC50 (100 nM) among PITCOINs, attributed to enhanced hydrophobic and hydrogen-bonding interactions .

Functional Comparison

Key Findings :

- PI(3)P Synthesis : this compound reduces endosomal PI(3)P by 60%, while VPS34-IN1 (targeting Class III PI3K) achieves 80% reduction, confirming distinct roles of PI3KC2α and Vps34 .

- Therapeutic Specificity : this compound’s selective inhibition of PI3KC2α avoids off-target effects on PI(4,5)P2/PI(4)P, critical for maintaining baseline cellular signaling .

Biological Activity

PITCOIN3 is a selective inhibitor of phosphatidylinositol 3-kinase type 2α (PI3KC2α), a crucial enzyme involved in various cellular processes such as endocytosis, cell signaling, and membrane dynamics. This article explores the biological activity of this compound, highlighting its mechanism of action, selectivity, and potential therapeutic applications.

This compound functions by binding to the ATP-binding site of PI3KC2α, inhibiting its catalytic activity. This inhibition leads to a decrease in the synthesis of phosphatidylinositol 3-phosphates, specifically PI(3,4)P2 and PI(3)P, which are essential for normal endocytic membrane dynamics and platelet function. The acute inhibition of PI3KC2α by this compound has been shown to impair clathrin-mediated endocytosis, evidenced by the depletion of PI(3,4)P2 from endocytic clathrin-coated pits in cellular models .

Selectivity Profile

PITCOIN compounds, including this compound, exhibit high selectivity for PI3KC2α over other kinases. In a study evaluating over 117 purified kinases, this compound demonstrated no off-target activity against class I PI3Kα or other related kinases . This selectivity is attributed to its unique binding interactions within the ATP-binding pocket of PI3KC2α, which differ significantly from those of less selective inhibitors .

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of this compound revealed that it is non-toxic to various cell lines, including HeLa, Cos7, HEK293, and HepG2 cells. Sustained exposure (up to 100 µM) did not result in significant cell death as measured by trypan blue exclusion and lactate dehydrogenase (LDH) assays .

Table: Summary of Key Research Findings on this compound

Case Study: Therapeutic Applications

Recent research indicates the potential use of PITCOINs in therapeutic applications targeting various diseases. For instance, inhibitors like PITCOINs are being investigated for their roles in cancer therapy due to their ability to modulate signaling pathways associated with tumor growth and metastasis. The development of PITCOINs aligns with ongoing studies that explore the repurposing of PI3K pathway modulators for treating conditions such as neurodevelopmental disorders and vascular anomalies .

Q & A

Q. How can researchers mitigate confirmation bias when analyzing this compound’s perceived advantages over competitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.